molecular formula C19H20FN3O2S B2503426 1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415518-73-7

1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No.: B2503426
CAS No.: 2415518-73-7
M. Wt: 373.45
InChI Key: JKKJGGJWLAEHIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and specific rotation. It also includes studying the compound’s stability under various conditions .

Mechanism of Action

For biologically active compounds, this involves understanding how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of specific biological pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, flammability, reactivity, and any necessary safety precautions .

Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior .

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-13(2)19-21-16-8-4-5-9-17(16)23(19)14-11-22(12-14)26(24,25)18-10-6-3-7-15(18)20/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKJGGJWLAEHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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